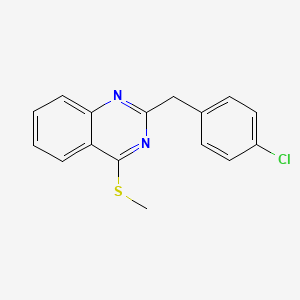
2-(4-Chlorobenzyl)-4-(methylsulfanyl)quinazoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-(4-Chlorobenzyl)-4-(methylsulfanyl)quinazoline” is an organic compound that belongs to the class of quinazolines. Quinazolines are aromatic compounds containing two fused six-membered rings, one of which is a benzene ring and the other is a diazine ring .
Molecular Structure Analysis
The molecular structure of “2-(4-Chlorobenzyl)-4-(methylsulfanyl)quinazoline” would consist of a quinazoline core, with a chlorobenzyl group attached at the 2-position and a methylsulfanyl group attached at the 4-position .Chemical Reactions Analysis
The chemical reactions of “2-(4-Chlorobenzyl)-4-(methylsulfanyl)quinazoline” would depend on the specific conditions and reagents used. Generally, the chlorobenzyl and methylsulfanyl groups could potentially undergo various substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(4-Chlorobenzyl)-4-(methylsulfanyl)quinazoline” would depend on its specific structure. For example, the presence of the chlorobenzyl and methylsulfanyl groups could influence its polarity, solubility, and reactivity .科学的研究の応用
Synthesis and Chemical Reactivity
Research has been conducted on the synthesis and reactivity of quinazoline derivatives, including 2-(4-Chlorobenzyl)-4-(methylsulfanyl)quinazoline. For instance, Al-Salahi and colleagues reported on the synthesis of phenyl-substituted triazoloquinazolines, indicating a method for generating a variety of derivatives from N-cyanoimidocarbonates and substituted hydrazinobenzoic acids. This process involves thionation or chlorination, followed by treatment with multifunctional nucleophiles, showcasing the compound's versatility in synthetic chemistry R. Al-Salahi, 2010.
Biological Activity
Quinazoline derivatives have been evaluated for their antimicrobial properties. A study by Al-Salahi et al. focused on the antimicrobial activity of methylsulfanyl-triazoloquinazoline derivatives against various Gram-positive and Gram-negative bacteria, as well as yeast and fungi. This research underscores the potential of quinazoline derivatives in developing new antimicrobial agents R. Al-Salahi et al., 2013.
Material Science and Analytical Applications
Quinazoline derivatives have found applications in material science and analytical chemistry. For example, the synthesis of 2-Benzylsulfanyl-3-(4-fluoro-phenyl)-6-methyl-3H-quinazolin-4-one was investigated by Geesi, who focused on its crystal structure and antibacterial evaluation. This study not only highlights the compound's potential biological activity but also its usefulness in structural and analytical studies Mohammed H. Geesi, 2020.
Pharmacological Screening
The quinazoline nucleus has been explored for its potential in medicinal chemistry, especially in the context of anti-inflammatory and antimicrobial activities. Dash et al. synthesized a series of quinazoline-4-one/4-thione derivatives and evaluated them for antimicrobial, analgesic, and anti-inflammatory properties. This research signifies the role of quinazoline derivatives in developing new pharmacological agents B. Dash et al., 2017.
将来の方向性
特性
IUPAC Name |
2-[(4-chlorophenyl)methyl]-4-methylsulfanylquinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2S/c1-20-16-13-4-2-3-5-14(13)18-15(19-16)10-11-6-8-12(17)9-7-11/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKYDATQYNLWTJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=NC2=CC=CC=C21)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorobenzyl)-4-(methylsulfanyl)quinazoline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

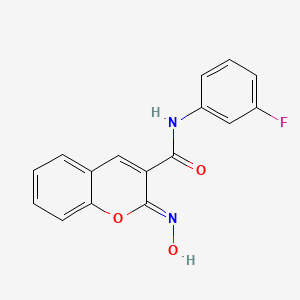
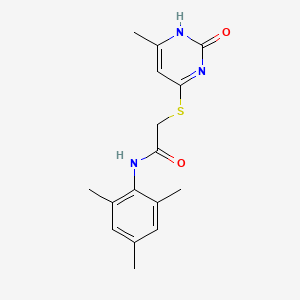
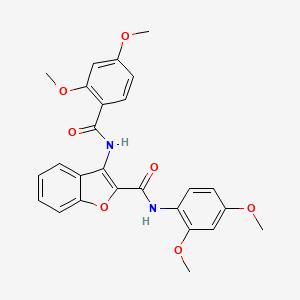
![5-[(2-Chlorobenzyl)thio]-8,9-dimethoxy-2-(4-nitrophenyl)[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2742048.png)
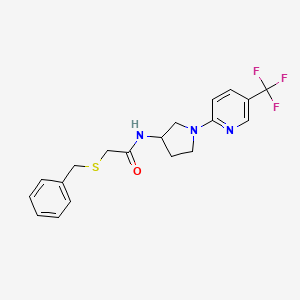
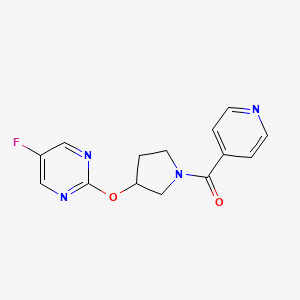
![2-[(4-chlorophenyl)methylsulfanyl]-3-(2-methoxyethyl)-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2742053.png)
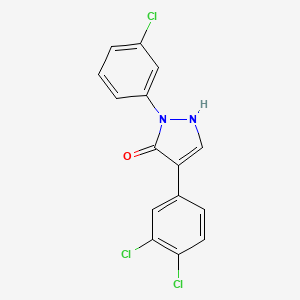
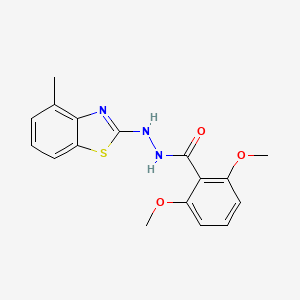

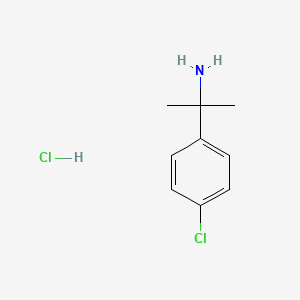

![5-(5-methylfuran-2-yl)-2-(p-tolyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2742066.png)
